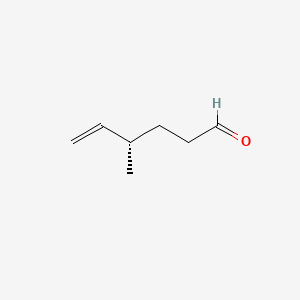
d-Glucose, ether with 1,6-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Glucose, ether with 1,6-hexanediol: is a compound formed by the etherification of d-glucose with 1,6-hexanediol. This compound is known for its unique chemical structure, which combines the properties of both d-glucose and 1,6-hexanediol. The molecular formula of this compound is C18H36O13 , and it has a molecular weight of 460.473 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with 1,6-hexanediol typically involves the reaction of d-glucose with 1,6-hexanediol under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, which facilitates the etherification process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The industrial production methods also incorporate purification steps to remove any impurities and to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
d-Glucose, ether with 1,6-hexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkage in the compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
d-Glucose, ether with 1,6-hexanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of d-Glucose, ether with 1,6-hexanediol involves its interaction with various molecular targets and pathways. The compound can participate in metabolic pathways involving glucose and hexanediol, influencing energy production and cellular processes. The ether linkage allows for unique interactions with enzymes and other biomolecules, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: A precursor in the synthesis of d-Glucose, ether with 1,6-hexanediol, known for its use in polymer production.
d-Glucose, ether with glycerol: Another etherified glucose compound with different properties and applications.
1,6-Hexanediol diglycidyl ether: A compound with similar structural features but different functional groups and reactivity.
Uniqueness
This compound is unique due to its combined properties of d-glucose and 1,6-hexanediol. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
100402-61-7 |
|---|---|
Molecular Formula |
C18H36O13 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
hexane-1,6-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C6H14O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;7-5-3-1-2-4-6-8/h3-14,17-22H,1-2H2;7-8H,1-6H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI Key |
WTLPKASDSRMCRG-NWVPAHFOSA-N |
Isomeric SMILES |
C(CCCO)CCO.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(CCCO)CCO.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


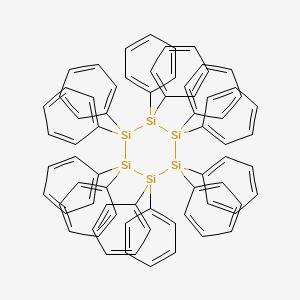


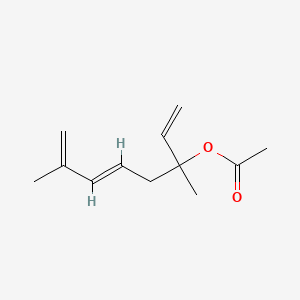
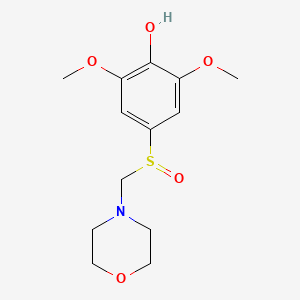
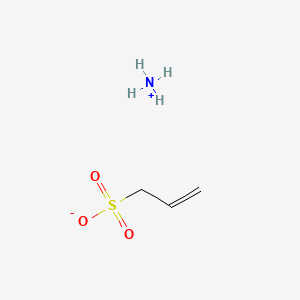
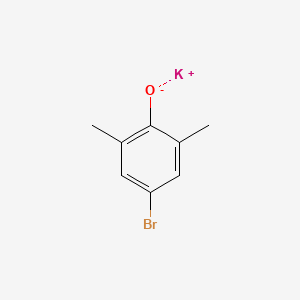

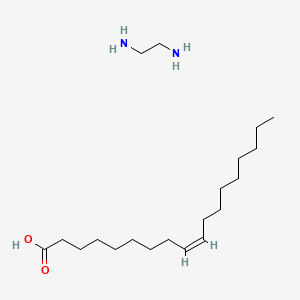

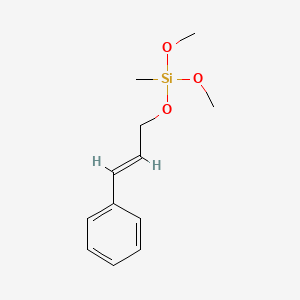
![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

